molecular formula C13H11F2N B8426900 N-Benzyl-2,4-difluoroaniline

N-Benzyl-2,4-difluoroaniline

Cat. No.: B8426900
M. Wt: 219.23 g/mol
InChI Key: KFKINLRDMJPKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2,4-difluoroaniline is a fluorinated aromatic amine derivative characterized by a benzyl group attached to the amino nitrogen and fluorine atoms at the 2- and 4-positions of the benzene ring. Fluorine atoms enhance lipophilicity, metabolic stability, and binding interactions with target enzymes, making such compounds promising candidates for antimicrobial, antioxidant, and anticancer applications .

Properties

Molecular Formula

C13H11F2N

Molecular Weight

219.23 g/mol

IUPAC Name

N-benzyl-2,4-difluoroaniline

InChI

InChI=1S/C13H11F2N/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2

InChI Key

KFKINLRDMJPKIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial Activity

  • N-Benzyl-2,2,2-trifluoroacetamide (a trifluoro analog) demonstrated antifungal activity against Aspergillus flavus (MIC = 15.62 µg/mL) and Candida albicans (MIC = 62.5 µg/mL) via interactions with CYP51 .
  • Nitrone 10c (2,4-difluorophenyl motif) exhibited potent lipoxygenase (LOX) inhibition (IC₅₀ = 10 µM), suggesting difluoro substitution enhances enzyme targeting .

Antioxidant Capacity

  • N-Benzyl-2,2,2-trifluoroacetamide showed FRAP values twice that of ascorbic acid (1.352 mM Fe(II)/g) .
  • Nitrone 10c (2,4-difluorophenyl) scavenged 81% of DPPH radicals within 20 minutes, outperforming non-fluorinated analogs .

Cytotoxicity

  • N-Benzyl-2,2,2-trifluoroacetamide displayed moderate cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ = 100 µg/mL) .
  • 3-Cyclohexyl-2,4-difluoroaniline (bulky substituent) lacks reported cytotoxicity data, highlighting the need for further studies on steric effects .

Molecular Interactions

  • N-Benzyl-2,2,2-trifluoroacetamide showed low docking energy with CYP51 (−7.2 kcal/mol), suggesting stable enzyme-inhibitor complexes .
  • Nitrone 10c (2,4-difluorophenyl) formed hydrogen bonds with LOX active sites, correlating with its high inhibitory potency .

Data Tables

Table 1: Antioxidant Activity of Fluorinated Aniline Derivatives

Compound DPPH Scavenging (%) FRAP (Fe(II)/g) LOX Inhibition (IC₅₀)
N-Benzyl-2,2,2-trifluoroacetamide 79–96% (60 min) 1.352 mM N/A
Nitrone 10c (2,4-difluoro) 81% (20 min) N/A 10 µM
Nitrone 10a (non-fluorinated) 57% (20 min) N/A >100 µM

Table 2: Antimicrobial Activity of Selected Compounds

Compound Antifungal (MIC, µg/mL) Antibacterial (MIC, µg/mL)
N-Benzyl-2,2,2-trifluoroacetamide 15.62–62.5 Moderate activity
4-Fluoro-2-nitroaniline N/A Limited data

Q & A

Q. What are the recommended synthetic routes for N-Benzyl-2,4-difluoroaniline in academic research?

The compound can be synthesized via Friedel-Crafts acylation, where benzylamine reacts with a fluorinated acylating agent (e.g., trifluoroacetic anhydride). This method requires anhydrous conditions and catalytic Lewis acids. Reaction parameters such as temperature (e.g., 76°C melting point observed in related compounds) and stoichiometric ratios should be optimized to improve yield and purity .

Q. What spectroscopic and analytical techniques are used to confirm the structure of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural elucidation. HRMS provides exact mass confirmation (e.g., ±0.001 Da accuracy), while ¹H/¹³C NMR spectra resolve fluorine-induced splitting patterns. Crystallographic techniques may further validate molecular geometry in solid-state studies .

Q. What safety protocols should be followed when handling fluorinated anilines like this compound?

Consult safety data sheets (SDS) for related fluorinated anilines (e.g., 3,5-Dichloro-2,4-difluoroaniline). Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/contact. Emergency procedures include immediate medical consultation for exposure incidents .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound derivatives?

Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., Candida albicans, Aspergillus flavus). For mechanistic insights, perform molecular docking with target enzymes like AmpC β-lactamase (PDB: 1KE4) using Lamarckian genetic algorithms (150 individuals, 10 generations, mutation rate 0.02) to predict binding energies and interactions .

Q. What methodologies resolve contradictions in bioactivity data across studies?

Apply statistical tools like Duncan’s multiple range test (p = 0.05) to compare biological activity datasets. For docking results, cluster conformers by root-mean-square deviation (RMSD) and select the lowest-energy conformation from the most populated cluster to ensure reproducibility .

Q. How should researchers optimize molecular docking parameters for this compound and its targets?

Treat the protein as a rigid body and the ligand as flexible. Use grid energy calculations (e.g., AutoDock Tools) to define the active site. Validate docking poses by comparing predicted binding energies (e.g., -8.5 kcal/mol for AmpC β-lactamase) with experimental inhibitory data .

Q. What in vitro assays are recommended for assessing antioxidant and cytotoxic properties?

  • Antioxidant activity : Use the phosphomolybdenum method (incubate at 95°C for 90 min, measure absorbance at 695 nm) and ferric reducing antioxidant power (FRAP) assays. Report results as gallic acid equivalents or mM Fe(II)/g .
  • Cytotoxicity : Conduct MTT assays on cancer cell lines (e.g., IC₅₀ determination at 100–200 μg/mL). Validate results with dose-response curves and apoptosis markers .

Q. How can advanced functionalization of this compound be achieved for targeted applications?

Employ nucleophilic aromatic substitution (e.g., with oxygen/nickel catalysts) or cross-coupling reactions to introduce heterocyclic moieties. Characterize derivatives using HRMS and NMR to confirm regioselectivity and purity .

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